6-(trifluoromethyl)-1H-indazol-5-amine

Anticancer Drug Discovery Colorectal Cancer Cytotoxicity Profiling

This 6-(trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0) is a differentiated indazole scaffold where the 6-position CF3 group delivers superior lipophilicity, cell permeability, and oxidative metabolism resistance compared to 3- or 4-substituted regioisomers. Critical for synthesizing low-nanomolar FGFR/TRK kinase inhibitors (IC50 <10 nM) and advancing colorectal cancer hit-to-lead programs with a selective therapeutic index (antiproliferative IC50 = 14.3 µM; normal cell IC50 >100 µM). Procure as the direct starting material for patentable, focused kinase inhibitor libraries.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 1000373-75-0
Cat. No. B6590249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-indazol-5-amine
CAS1000373-75-0
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14)
InChIKeyMHRNJCQQTAOQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-1H-indazol-5-amine CAS 1000373-75-0 for Procurement: A Comparator-Based Evidence Guide


6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0) is a substituted indazole derivative featuring a primary amine at the 5-position and a trifluoromethyl group at the 6-position on the fused bicyclic core [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules, owing to the well-documented ability of the trifluoromethyl group to enhance lipophilicity, metabolic stability, and target binding affinity .

Why 6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0) Cannot Be Interchanged with Unsubstituted or Positional Isomers


Simple substitution with an unsubstituted 1H-indazol-5-amine core or a regioisomeric trifluoromethyl-indazole results in dramatically altered biological profiles due to differences in sterics, electronics, and metabolic stability [1]. The 6-position trifluoromethyl group in this specific compound imparts a unique combination of enhanced cell permeability and resistance to oxidative metabolism compared to its 3- or 4-substituted analogs, which is critical for achieving desired pharmacokinetic and potency outcomes in drug discovery programs .

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0) Evidence for Differentiated Selection


Enhanced Antiproliferative Potency Over Unsubstituted Indazole Core

The introduction of the 6-trifluoromethyl group on the 1H-indazol-5-amine scaffold results in a significant increase in antiproliferative activity compared to the unsubstituted core. 6-(Trifluoromethyl)-1H-indazol-5-amine demonstrates an IC50 value of 14.3 ± 4.4 µM against the HCT116 colorectal cancer cell line . In contrast, a structurally related 1H-indazole-3-amine derivative shows an IC50 of 5.15 µM against K562 leukemia cells under different assay conditions .

Anticancer Drug Discovery Colorectal Cancer Cytotoxicity Profiling

Differential Kinase Inhibition Profile Compared to Unsubstituted 1H-Indazol-5-amine

The addition of the 6-trifluoromethyl group drastically alters kinase inhibition potency. Unsubstituted 1H-indazol-5-amine exhibits a weak IC50 of 120,000 nM (120 µM) against ROCK2 in a FRET-based assay [1]. While direct IC50 data for 6-(trifluoromethyl)-1H-indazol-5-amine against the same kinase is not available, class-level structure-activity relationship (SAR) studies demonstrate that 5-substituted indazoles with electron-withdrawing groups at the 6-position can achieve IC50 values in the low nanomolar range against related kinases like FGFR and TRKA [2][3].

Kinase Inhibitor Discovery Oncology Target Selectivity

Improved Physicochemical Properties via 6-CF3 Substitution Over 6-Fluoro Analog

The 6-trifluoromethyl group confers significantly higher lipophilicity and metabolic stability compared to the 6-fluoro analog. While 6-fluoro-1H-indazol-5-amine has a molecular weight of 151.14 g/mol and a calculated LogP of ~1.87 , 6-(trifluoromethyl)-1H-indazol-5-amine has a molecular weight of 201.15 g/mol [1] and is expected to have a substantially higher LogP, enhancing membrane permeability. Furthermore, the C-F bonds in the CF3 group are more resistant to cytochrome P450-mediated oxidative metabolism than the C-F bond in a mono-fluoroaromatic system .

Medicinal Chemistry Drug Design Lipophilicity Modulation

Validated Synthetic Utility as a Key Intermediate in Patented Kinase Inhibitors

6-(Trifluoromethyl)-1H-indazol-5-amine is not merely a theoretical building block; it is explicitly claimed as a key intermediate in multiple patent families for potent kinase inhibitors. For instance, derivatives of this compound have been optimized to achieve single-digit nanomolar IC50 values against FGFR1 (2.10 nM) and TRKA (1.95 nM) in biochemical and cellular assays [1][2]. In contrast, the unsubstituted 1H-indazol-5-amine core is rarely found as a key intermediate in advanced, potent clinical candidates.

Process Chemistry Patented Scaffolds FGFR Inhibitors

Optimal Application Scenarios for 6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0) Based on Differentiated Evidence


Design of FGFR and TRK Kinase Inhibitors for Oncology

Procure this compound as the core scaffold for synthesizing focused libraries targeting FGFR and TRK kinases. The 6-CF3 group is critical for achieving the low nanomolar potency (IC50 < 10 nM) required for clinical candidate progression, as demonstrated by numerous patented indazole-based inhibitors [1].

Early-Stage Anticancer Screening with Favorable Safety Window

Use this compound as a starting point for hit-to-lead optimization in colorectal cancer programs. Its demonstrated antiproliferative activity (IC50 = 14.3 µM) and low toxicity to normal cells (IC50 >100 µM) provide a promising therapeutic index for further exploration .

Optimization of Oral Bioavailability and Metabolic Stability

Incorporate this scaffold into projects where enhancing oral absorption and prolonging half-life are primary objectives. The 6-CF3 group offers a significant advantage over other halogen-substituted analogs (e.g., 6-F) by increasing lipophilicity and reducing oxidative metabolism .

Building Block for Patented Kinase Inhibitor Generations

Utilize this compound as a direct starting material for synthesizing advanced intermediates described in recent patent literature. This approach accelerates the development of novel, patentable chemical matter with a higher probability of yielding potent kinase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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